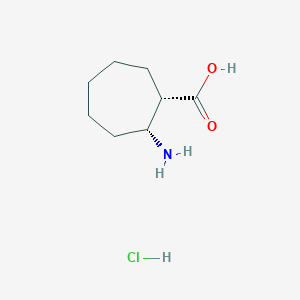
1-(3,5-Dichlorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorobenzoyl)piperazine is a chemical compound with the molecular formula C11H12Cl2N2O . It has an average mass of 259.132 Da and a monoisotopic mass of 258.032654 Da . The IUPAC name for this compound is 1-(3,4-dichlorobenzoyl)piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The compound also contains two chlorine atoms attached to the benzoyl group .Applications De Recherche Scientifique
1-(3,5-DCBzPz) has been studied extensively in the scientific community, and has been used in a variety of research applications. For example, it has been used as a ligand for binding to proteins, and has been used to study the structure and function of proteins. Additionally, it has been used in the development of novel drugs, and has been used to study the activity of various enzymes. In addition, 1-(3,5-DCBzPz) has been used in the development of vaccines and other biotechnological products.
Mécanisme D'action
Target of Action
1-(3,5-Dichlorobenzoyl)piperazine primarily targets voltage-gated sodium channels (Na(_v) channels). These channels are crucial for the generation and propagation of action potentials in nerve, muscle, and endocrine cells . By modulating these channels, the compound can influence electrical signaling in these tissues.
Mode of Action
The compound interacts with Na(_v) channels by binding to specific sites on the channel proteins. This binding alters the channel’s conformation, leading to changes in its ion permeability. As a result, the compound can either enhance or inhibit the flow of sodium ions through the channels, depending on the specific interaction dynamics .
Biochemical Pathways
By modulating Na(_v) channels, this compound affects several downstream biochemical pathways. These include pathways involved in neurotransmitter release, muscle contraction, and hormone secretion. The alteration in sodium ion flow can lead to changes in cellular excitability and signal transduction, impacting various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to target tissues, metabolized by liver enzymes, and excreted primarily through the kidneys. These ADME properties influence its bioavailability and duration of action in the body .
Result of Action
At the molecular level, the action of this compound results in altered sodium ion flow across cell membranes. This can lead to changes in cellular excitability, affecting processes such as nerve impulse transmission, muscle contraction, and hormone release. At the cellular level, these changes can modulate physiological responses, potentially leading to therapeutic effects or side effects depending on the context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the action, efficacy, and stability of this compound. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to Na(_v) channels. Similarly, temperature changes can impact the compound’s stability and interaction dynamics .
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-DCBzPz) is a useful compound for laboratory experiments due to its ability to bind to proteins and other biological molecules. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. Additionally, it is relatively stable in solution, and can be stored for long periods of time. However, 1-(3,5-DCBzPz) can be toxic to cells and organisms, and should be handled with care. Additionally, it can be difficult to obtain in large quantities, and can be expensive.
Orientations Futures
1-(3,5-DCBzPz) has a wide range of potential applications in the pharmaceutical, chemical, and biotechnological industries. In the future, it may be used in the development of novel drugs and vaccines, as well as in the treatment of various diseases. Additionally, it may be used in the development of new diagnostic tools and therapies, as well as in the study of the structure and function of proteins and other biological molecules. Finally, it may be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Méthodes De Synthèse
1-(3,5-DCBzPz) can be synthesized using a variety of methods. The most common method is the Mannich reaction, which involves the condensation of an aldehyde, an amine, and an acid. This reaction can be catalyzed by a variety of acids, including hydrochloric acid, sulfuric acid, and phosphoric acid. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the reaction rate. In addition, the reaction can be carried out in the presence of a base, such as sodium or potassium hydroxide, to increase the yield of the product.
Safety and Hazards
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKSUVLQJYIQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)



